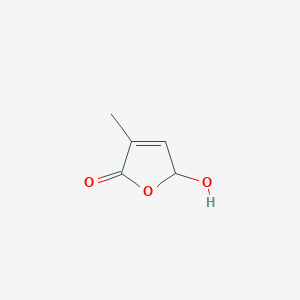

5-hydroxy-3-méthylfuran-2(5H)-one

Vue d'ensemble

Description

2-hydroxy-4-methyl-2H-furan-5-one is a natural product found in Litsea verticillata with data available.

Applications De Recherche Scientifique

Arôme alimentaire et composé aromatique

5-hydroxy-3-méthylfuran-2(5H)-one: est un composé aromatique clé identifié dans les fraises et autres fruits . Sa présence est importante dans l'industrie alimentaire à des fins d'aromatisation, où il confère un arôme sucré et caramélisé qui améliore les qualités sensorielles des produits alimentaires.

Recherche pharmaceutique

Ce composé a été utilisé dans des études pour vérifier la mutagénicité des furanones halogénées . La compréhension de ses interactions et transformations peut conduire au développement de nouveaux médicaments ou fournir des informations sur les voies métaboliques des composés apparentés.

Conversion de la biomasse et bioraffinerie

Dans le domaine de la biocatalyse, This compound est reconnu pour son potentiel dans le développement de bioprocédés produisant des molécules pouvant remplacer les matériaux dérivés du pétrole . Sa réactivité en fait un candidat pour la synthèse de nouveaux carburants et précurseurs de polymères à partir de la biomasse.

Essai d'activité oxydoréductase

Le composé est utilisé dans les essais oxydoréductase pour évaluer l'activité enzymatique . Cette application est cruciale dans la recherche en biochimie et en biologie moléculaire, où la compréhension des mécanismes enzymatiques peut conduire à des avancées dans divers domaines scientifiques.

Synthèse de nouveaux dérivés du furane

Les récents progrès de la chimie ont vu l'utilisation de This compound dans la synthèse de nouveaux dérivés du furane aux propriétés antibactériennes . Ces dérivés sont explorés pour leur utilisation potentielle dans la lutte contre les infections bactériennes.

Mécanisme D'action

Target of Action

This compound is a furanone, a class of organic compounds that are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Furanones, in general, are known to undergo various chemical reactions, including oxidation and 1,3-dipolar cycloaddition . These reactions could potentially lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

For instance, 2-furanone exists in equilibrium with the tautomer 2-hydroxy furan, serving as an intermediate in the interconversion between the β- and α-furanones .

Result of Action

Furanones are known to have various biological effects, including antimicrobial, antifungal, and anticancer activities .

Analyse Biochimique

Biochemical Properties

2-hydroxy-4-methyl-2H-furan-5-one plays a significant role in biochemical reactions, particularly in the flavor biosynthesis of strawberries. It is synthesized by strawberry tissue cultures derived from a cultivated species (Fragaria × ananassa) after treatment with Methylobacterium extorquens . The compound interacts with enzymes such as lactaldehyde dehydrogenase, which catalyzes the oxidation of lactaldehyde to 2-hydroxy-4-methyl-2H-furan-5-one. This interaction is crucial for the bioconversion of lactaldehyde to the furanone compound, contributing to the characteristic flavor of strawberries .

Cellular Effects

2-hydroxy-4-methyl-2H-furan-5-one has been shown to influence various cellular processes. In studies involving strawberry tissue cultures, the compound was found to enhance the biosynthesis of flavor compounds, indicating its role in cellular metabolism . Additionally, it has been observed to affect cell signaling pathways and gene expression, particularly those involved in the metabolic pathways of flavor biosynthesis. The presence of 2-hydroxy-4-methyl-2H-furan-5-one in cells can lead to increased production of other flavor compounds, thereby influencing the overall metabolic activity of the cells .

Molecular Mechanism

The molecular mechanism of 2-hydroxy-4-methyl-2H-furan-5-one involves its interaction with specific enzymes and biomolecules. The compound binds to lactaldehyde dehydrogenase, facilitating the oxidation of lactaldehyde to 2-hydroxy-4-methyl-2H-furan-5-one . This binding interaction is essential for the compound’s role in flavor biosynthesis. Additionally, 2-hydroxy-4-methyl-2H-furan-5-one may act as an enzyme inhibitor or activator, influencing the activity of other enzymes involved in metabolic pathways. Changes in gene expression related to flavor biosynthesis have also been observed in the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-hydroxy-4-methyl-2H-furan-5-one have been studied over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound may occur, leading to changes in its effectiveness in flavor biosynthesis. Long-term studies have shown that the presence of 2-hydroxy-4-methyl-2H-furan-5-one can lead to sustained enhancement of flavor compound production in strawberry tissue cultures .

Dosage Effects in Animal Models

The effects of 2-hydroxy-4-methyl-2H-furan-5-one vary with different dosages in animal models. At low doses, the compound has been shown to enhance flavor biosynthesis without any adverse effects . At higher doses, toxic or adverse effects may be observed, including potential mutagenicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-hydroxy-4-methyl-2H-furan-5-one is involved in several metabolic pathways, particularly those related to flavor biosynthesis. The compound interacts with enzymes such as lactaldehyde dehydrogenase, which catalyzes its formation from lactaldehyde . Additionally, it may influence metabolic flux and metabolite levels, contributing to the overall metabolic activity of the cells. The presence of 2-hydroxy-4-methyl-2H-furan-5-one can lead to increased production of other flavor compounds, further enhancing its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-hydroxy-4-methyl-2H-furan-5-one is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 2-hydroxy-4-methyl-2H-furan-5-one are essential for its role in flavor biosynthesis, as they ensure that the compound reaches the necessary sites of action within the cells .

Subcellular Localization

2-hydroxy-4-methyl-2H-furan-5-one is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria. The subcellular localization of 2-hydroxy-4-methyl-2H-furan-5-one is crucial for its role in flavor biosynthesis, as it ensures that the compound interacts with the necessary enzymes and biomolecules within the cells .

Activité Biologique

2-Hydroxy-4-methyl-2H-furan-5-one, also known as maltol, is a naturally occurring compound found in various plants and fruits. It has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C6H6O3

Molecular Weight: 142.11 g/mol

CAS Number: 931-23-7

The structure of 2-hydroxy-4-methyl-2H-furan-5-one features a furan ring with hydroxyl and methyl substituents, contributing to its unique chemical properties.

Antimicrobial Activity

Research has indicated that 2-hydroxy-4-methyl-2H-furan-5-one exhibits significant antimicrobial properties. A study demonstrated that maltol can inhibit the growth of various bacteria, including Pseudomonas aeruginosa, by interfering with quorum sensing mechanisms. At concentrations of 0.1 μM and 1.0 μM, maltol reduced biofilm formation by 27.8% and 42.6% , respectively, without inhibiting bacterial growth directly .

Antioxidant Properties

Maltol has been shown to possess antioxidant capabilities, which are crucial for protecting cells from oxidative stress. In vitro assays have revealed that it can scavenge free radicals effectively, contributing to its potential use in food preservation and therapeutic applications.

Anti-inflammatory Effects

Recent studies have suggested that 2-hydroxy-4-methyl-2H-furan-5-one may exert anti-inflammatory effects by modulating inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines in cell cultures, indicating its potential for therapeutic use in conditions characterized by inflammation.

The biological activity of 2-hydroxy-4-methyl-2H-furan-5-one is attributed to its ability to interact with various molecular targets:

- Quorum Sensing Inhibition: Maltol disrupts the signaling pathways in bacteria that regulate biofilm formation and virulence factor expression .

- Radical Scavenging: The hydroxyl group in its structure allows for effective interaction with free radicals, neutralizing their harmful effects.

- Cytokine Modulation: It influences the expression of cytokines involved in inflammatory responses.

Study on Antimicrobial Activity

A notable study investigated the effect of maltol on Pseudomonas aeruginosa. The results indicated that maltol not only inhibited biofilm formation but also significantly decreased the production of virulence factors such as LasA protease and pyocyanin .

| Concentration (μM) | Biofilm Reduction (%) | LasA Protease Reduction (%) | Pyocyanin Reduction (%) |

|---|---|---|---|

| 0.1 | 27.8 | 53.8 | 51.4 |

| 1.0 | 42.6 | - | - |

Study on Antioxidant Activity

In another study assessing the antioxidant capacity of maltol, it was found to exhibit a significant reduction in oxidative stress markers in cultured cells exposed to hydrogen peroxide .

Propriétés

IUPAC Name |

2-hydroxy-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIZYPQNJWENRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415048 | |

| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-23-7 | |

| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-3-methyl-2(5H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.